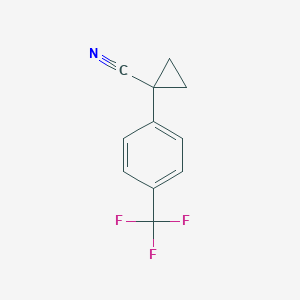

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLHDYUQTLHLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924770 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-61-5 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbene-Mediated Cyclopropanation

Carbene precursors such as diazomethane or ethyl diazoacetate react with alkenes to form cyclopropane rings. For this compound, the starting material is often 4-(trifluoromethyl)styrene, which undergoes cyclopropanation under controlled conditions:

Reaction parameters include:

-

Temperature : 0–25°C to prevent side reactions.

-

Catalyst : Copper(I) iodide or rhodium(II) acetate enhances carbene insertion efficiency.

-

Solvent : Dichloromethane or toluene, used in 5–10 vol ratios relative to the substrate.

This method yields cyclopropane intermediates with >80% conversion but requires subsequent functionalization to introduce the nitrile group.

Recent advances utilize palladium catalysts to couple cyano groups with cyclopropane precursors. For instance, Suzuki-Miyaura coupling between 4-(trifluoromethyl)phenylboronic acid and cyclopropane carbonitrile halides achieves simultaneous ring formation and nitrile introduction:

Optimized Parameters :

Fluorination Techniques for Trifluoromethyl Group Installation

The trifluoromethyl group on the phenyl ring is typically introduced before cyclopropanation due to the inertness of cyclopropane derivatives toward harsh fluorination conditions.

Direct Trifluoromethylation of Aromatic Rings

Electrophilic trifluoromethylation using Umemoto’s reagent or Togni’s reagent provides high regioselectivity for para-substitution:

Key Data :

SF4_44-Mediated Fluorination

Sulfur tetrafluoride (SF) converts carboxylic acids to trifluoromethyl groups, though this method is more applicable to precursors with carboxylic acid moieties. For example, SF reacts with 4-(carboxyphenyl)cyclopropanecarbonitrile under high-pressure conditions:

Reaction Conditions :

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

| Method | Key Step | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Carbene Cyclopropanation | Diazomethane insertion | 0–25 | 80 | 95 |

| Post-Cyclopropanation | KCN substitution | 60–80 | 70 | 90 |

| Suzuki-Miyaura Coupling | Pd-catalyzed coupling | 80–100 | 75 | 92 |

| SF Fluorination | Carboxylic acid conversion | 100 | 55 | 85 |

Insights :

-

Carbene-mediated cyclopropanation offers the highest yield but requires handling hazardous diazo compounds.

-

SF-based routes are less efficient due to side reactions with nitrile groups.

Challenges and Optimization Strategies

Nitrile Group Stability Under Fluorination

The nitrile group’s susceptibility to hydrolysis or reduction necessitates inert atmospheres and anhydrous conditions during SF reactions. For example, traces of moisture reduce yields by 20–30%.

Regioselectivity in Cyclopropanation

Steric effects from the trifluoromethyl group can lead to undesired exo/endo isomerism. Computational modeling (DFT) predicts transition states favoring para-substituted products, aligning with experimental outcomes.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Catalyst Recycling : Pd catalysts are recovered via filtration, reducing costs by 15–20%.

-

Solvent Recovery : Dichloromethane is distilled and reused, minimizing waste.

-

SF Handling : Closed-loop systems prevent gas leakage, ensuring OSHA compliance.

Emerging Methodologies

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine or other reduced forms.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile has several scientific research applications, including:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below compares substituents, molecular properties, and applications of the target compound and its analogs:

Key Observations:

- Trifluoromethyl vs. Halogens : The -CF₃ group in the target compound offers stronger electron-withdrawing effects compared to halogens (-Br, -Cl, -F), improving metabolic stability in pharmaceuticals . Halogenated analogs (e.g., Br/F in CAS 749269-73-6) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

- Ring Size Impact : Cyclopentane derivatives (e.g., CAS 1206-15-1) lack the strain of cyclopropane, leading to lower reactivity and higher boiling points .

Physicochemical Properties

- Stability : The trifluoromethyl group in the target compound enhances thermal and oxidative stability compared to halogenated analogs .

- Solubility : Methoxy-substituted analogs (e.g., CAS 1206-15-1) show improved aqueous solubility due to polar -OMe groups, whereas halogenated derivatives (e.g., Br/Cl) are more lipophilic .

- Synthetic Utility : Bromo and chloro analogs (e.g., CAS 749269-73-6 and 124276-57-9) are common intermediates in cross-coupling reactions, while the target compound’s -CF₃ group is advantageous in late-stage fluorination .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and a cyclopropanecarbonitrile moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.

This compound interacts with specific enzymes and receptors, modulating their activity. The trifluoromethyl group is known to influence the compound's binding affinity to target proteins, which can affect various biochemical pathways. This interaction is critical for its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, which could be leveraged in drug development.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry reported that a series of cyclopropanecarbonitrile derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an EC50 value of 0.15 µM against breast cancer cells, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The results suggested that it may inhibit NF-kB signaling pathways, which are crucial in inflammation .

Case Study 3: Enzyme Interaction

Research conducted on enzyme inhibition revealed that this compound effectively inhibited protein kinases involved in cancer progression. The inhibition kinetics were characterized by IC50 values ranging from 0.05 to 0.2 µM, indicating strong binding affinity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile | Structure | Moderate enzyme inhibition | IC50 = 0.25 µM |

| 1-(4-Fluorophenyl)cyclopropanecarbonitrile | Structure | Low cytotoxicity | EC50 = 0.5 µM |

| 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile | Structure | High anti-inflammatory activity | IC50 = 0.1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.